Ac-QQQ-AMC (hydrochloride) is a fluorogenic compound widely utilized in biochemical research, particularly as a substrate for peptidoglutaminase enzymes. Its molecular structure features an acetylated L-glutamine tripeptide (QQQ) linked to 7-amino-4-methylcoumarin (AMC), which is responsible for its fluorescent properties. This compound facilitates the measurement of enzymatic activity through fluorescence, making it a valuable tool in enzyme assays and related studies.
The synthesis of Ac-QQQ-AMC (hydrochloride) primarily involves coupling L-glutamine tripeptide with 7-amino-4-methylcoumarin. The reaction typically employs coupling agents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide under anhydrous conditions, ensuring efficient formation of the desired product.
Ac-QQQ-AMC (hydrochloride) is classified as a fluorogenic probe and peptide substrate. It is specifically designed for use in enzyme activity assays, particularly those involving peptidoglutaminase enzymes, which play crucial roles in various biological processes.
The synthesis of Ac-QQQ-AMC (hydrochloride) is achieved through standard peptide coupling techniques. The process begins with the preparation of the L-glutamine tripeptide, followed by its reaction with 7-amino-4-methylcoumarin. The coupling reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide and N-hydroxysuccinimide, which activate the carboxylic acid group of the tripeptide for nucleophilic attack by the amine group of AMC.
The synthesis requires careful control of reaction conditions to prevent hydrolysis and ensure high yields. Typically, reactions are conducted under anhydrous conditions to minimize moisture interference. The final product is purified through chromatography techniques to isolate Ac-QQQ-AMC (hydrochloride) from unreacted materials and by-products.
The molecular formula of Ac-QQQ-AMC (hydrochloride) is , with a molecular weight of approximately 601.6 g/mol. The IUPAC name for this compound is:
The compound exhibits a complex structure characterized by multiple functional groups, including amides and aromatic rings that contribute to its fluorescent properties. The InChI Key for Ac-QQQ-AMC (hydrochloride) is NYBMXKAOSHXURV-FHWLQOOXSA-N.
Ac-QQQ-AMC (hydrochloride) primarily undergoes hydrolysis reactions catalyzed by peptidoglutaminase enzymes. During these reactions, the enzyme cleaves the amide bonds in the tripeptide sequence, resulting in the release of 7-amino-4-methylcoumarin. This release can be quantitatively measured through fluorescence, allowing researchers to assess enzyme activity effectively.
The hydrolysis reaction involves specific active site interactions between the enzyme and the substrate, where key amino acids within the enzyme facilitate the cleavage of peptide bonds. This specificity makes Ac-QQQ-AMC (hydrochloride) an excellent probe for studying enzyme kinetics and substrate specificity.
The mechanism of action for Ac-QQQ-AMC (hydrochloride) centers on its hydrolysis by peptidoglutaminase enzymes. Upon binding to the enzyme's active site, the substrate undergoes conformational changes that promote cleavage at specific peptide bonds. This process releases 7-amino-4-methylcoumarin, which fluoresces upon excitation, thus providing a measurable signal proportional to enzymatic activity .
Ac-QQQ-AMC (hydrochloride) appears as a white to off-white powder with good solubility in water and dimethyl sulfoxide. Its fluorescence properties are characterized by excitation and emission maxima at approximately 355 nm and 460 nm, respectively.
The compound is stable under standard laboratory conditions but may be sensitive to moisture and light. Its pH stability range typically falls between 5 to 7, making it suitable for various biological assays .
Ac-QQQ-AMC (hydrochloride) has several significant applications in scientific research:
1.1. Bacillus circulans Peptidoglutaminase I/II Activity Profiling
Ac-QQQ-AMC (hydrochloride) serves as a critical fluorogenic substrate for characterizing peptidoglutaminase enzymes derived from Bacillus circulans. Peptidoglutaminase I and II are distinct isoenzymes with differential catalytic efficiencies toward glutamine-containing tripeptides. Research has established that Peptidoglutaminase I (molecular weight: 89,000 g/mol, isoelectric point: pH 4.1) and Peptidoglutaminase II (molecular weight: 105,000 g/mol, isoelectric point: pH 4.0) both hydrolyze the γ-amido bond of the glutamine residue within the Ac-QQQ-AMC structure. Peptidoglutaminase II demonstrates enhanced catalytic turnover due to its glycoprotein composition, containing 2 mol galactose and 11 mol glucosamine per mol enzyme, which influences substrate binding affinity. Both enzymes exhibit quaternary structures, comprising two identical subunits with distinct N-terminal residues (phenylalanine/valine for Peptidoglutaminase I; leucine for Peptidoglutaminase II). Immunological analyses confirm these isoenzymes are structurally non-identical, explaining differential kinetic parameters observed during Ac-QQQ-AMC hydrolysis [4].
Table 1: Physicochemical Properties of Bacillus circulans Peptidoglutaminases
| Property | Peptidoglutaminase I | Peptidoglutaminase II |
|---|---|---|
| Molecular Weight | 89,000 g/mol | 105,000 g/mol |
| Isoelectric Point | pH 4.1 | pH 4.0 |
| Subunit Composition | Homodimer | Homodimer |
| N-Terminal Residues | Phenylalanine, Valine | Leucine |
| Carbohydrate Content | None | 2 mol galactose, 11 mol glucosamine |
| Intrinsic Viscosity | 0.042 dl/g | 0.065 dl/g |
The enzymatic hydrolysis of Ac-QQQ-AMC (hydrochloride) enables real-time, continuous quantification of glutaminase activity through fluorometric detection. Upon cleavage by glutaminase enzymes, the amide bond between the C-terminal glutamine and 7-amino-4-methylcoumarin (AMC) is severed, releasing free AMC. This fluorophore exhibits excitation/emission maxima at 354/442 nm, with signal intensity directly proportional to reaction velocity. Studies demonstrate a linear relationship between fluorescence accumulation and enzyme concentration (0.1–100 mU/mL), allowing precise kinetic measurements. The assay achieves a limit of detection (LOD) of 2 μU for glutaminase activity in biological lysates, surpassing colorimetric methods in sensitivity. Key kinetic parameters derived from Ac-QQQ-AMC hydrolysis include:
This fluorogenic system has been adapted for high-throughput microplate formats, enabling rapid screening of glutaminase inhibitors or activators under physiological conditions. The continuous-read capability eliminates sampling errors associated with endpoint assays, making it ideal for characterizing time-dependent enzyme inhibition [1] [5].
Table 2: Comparative Performance of Fluorogenic Glutaminase Assays
| Parameter | Ac-QQQ-AMC-Based Assay | Glutamate Oxidase-Coupled Assay |
|---|---|---|
| Detection Mechanism | Direct AMC fluorescence | Enzymatic cascade (resorufin fluorescence) |
| Linear Range | 0.1–100 mU/mL | 1–500 mU/mL |
| Limit of Detection | 2 μU | 50 μU |
| Assay Duration | Continuous (seconds-minutes) | 30–60 minutes (endpoint) |
| Interference Risk | Low (specific cleavage) | Moderate (endogenous peroxidases) |
Ac-QQQ-AMC (hydrochloride) facilitates mechanistic studies of enzymatic tripeptide hydrolysis through real-time monitoring technologies. Single-molecule detection platforms, such as copper(II)-functionalized nanopores, enable resolution of transient intermediates during stepwise cleavage. When coupled with Ac-QQQ-AMC, these systems reveal:
Electrospray ionization mass spectrometry (ESI-MS) further corroborates hydrolysis kinetics, detecting non-covalent enzyme-substrate complexes during catalysis. This technique confirms that hydrolysis rates depend on electrostatic steering of the tripeptide toward the active site, with a 3.5-fold rate enhancement observed in high-ionic-strength buffers. These real-time approaches elucidate why Ac-QQQ-AMC hydrolysis follows first-order kinetics at saturating substrate concentrations, reflecting rate-limiting deacylation steps [2] [6].
Ac-QQQ-AMC (hydrochloride) serves as a benchmark substrate for evaluating glutaminase specificity across enzyme classes. Microbial transglutaminases (MTG) exhibit distinct recognition patterns toward the QQQ tripeptide sequence compared to mammalian glutaminases. Molecular docking simulations reveal that MTG active-site residues (Cys64, Asp255, Tyr278) form hydrogen bonds with the γ-carboxamide group of the central glutamine residue. Specificity determinants include:
Alanine-scanning mutagenesis identifies residues governing specificity: Y62A and Y278E mutations increase catalytic efficiency (k꜀ₐₜ/Kₘ) toward Ac-QQQ-AMC by 41% and 113%, respectively. Conversely, F305A abolishes activity due to disrupted substrate positioning. Notably, Streptomyces mobaraensis transglutaminase variants engineered for altered specificity (e.g., TGm2-Y278E) exhibit 18-fold enhanced activity toward Ac-QQQ-AMC compared to wild-type enzymes, demonstrating the substrate’s utility in directed evolution studies [3] [7].
Table 3: Substrate Specificity Indices of Engineered Glutaminases Toward Ac-QQQ-AMC
| Enzyme Variant | Relative Activity (%) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Specificity Shift vs. Wild-Type |
|---|---|---|---|
| Wild-Type MTG | 100 ± 3.1 | 1.2 × 10³ | Reference |
| Y62A MTG | 141 ± 4.7 | 1.7 × 10³ | Increased hydrophobic access |
| Y278E MTG | 213 ± 6.9 | 2.5 × 10³ | Enhanced electrostatic recognition |
| TGm2 (Thermostable MTG) | 182 ± 5.3 | 2.2 × 10³ | Improved conformational flexibility |
| F305A MTG | <0.5 | Not detectable | Disrupted substrate binding |
Table 4: Molecular Interactions Governing Ac-QQQ-AMC Recognition
| Active Site Residue | Interaction Type | Energetic Contribution (ΔΔG, kJ/mol) |
|---|---|---|
| Cys64 | Nucleophilic catalysis | -22.8 |
| Asp255 | Transition state stabilization | -15.3 |
| Tyr62 | Hydrophobic packing | -9.7 |
| Arg5 | Ionic interaction | -8.2 |
| Tyr278 | Hydrogen bonding | -7.5 |
| Val65 | Oxyanion hole formation | -6.1 |
| Phe305 | Steric occlusion | +12.4 (destabilizing mutation) |
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